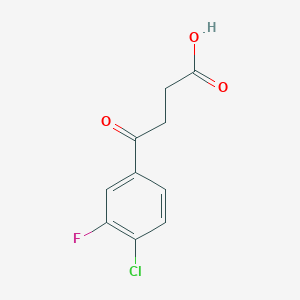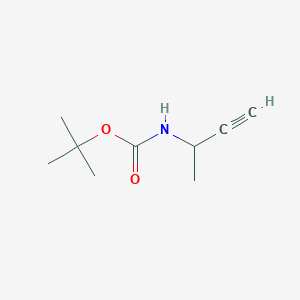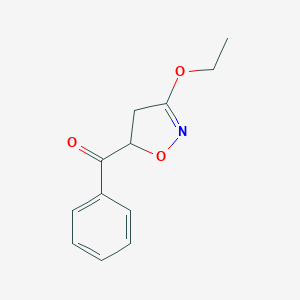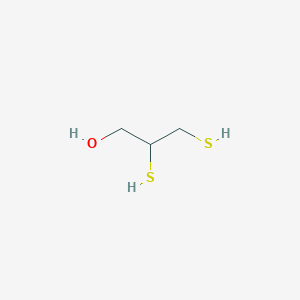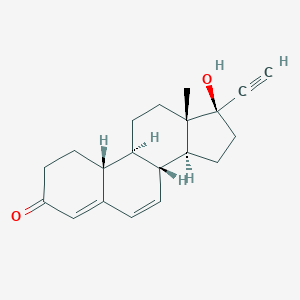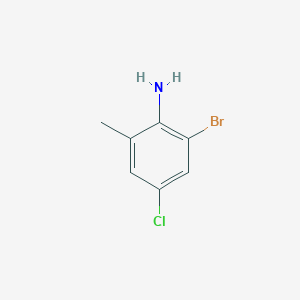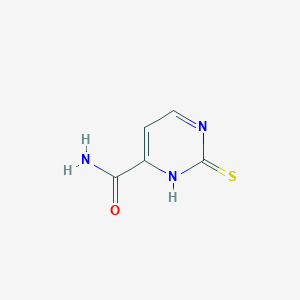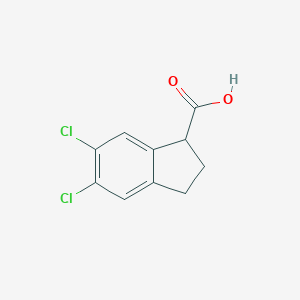
5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol. It is used in various chemical reactions and has been documented in several chemical databases .
Synthesis Analysis
The synthesis of related compounds has been documented. For instance, 5,6-dichloro-2,3-dihydro-1H-inden-1-one, a compound with a similar structure, can be synthesized from 3-(3,4-dichlorophenyl)-propionic acid using thionyl chloride and aluminum chloride in dichloromethane .Molecular Structure Analysis
The molecular structure of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is characterized by the presence of a carboxylic acid group attached to a dichloro-dihydro-indene ring . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, or UPLC results .Physical And Chemical Properties Analysis
5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has a molecular weight of 231.07 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Understanding Biocatalyst Inhibition
Carboxylic acids, including 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, demonstrate inhibition effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage cell membranes and lower internal pH, leading to decreased microbial activity. This property is essential in the development of microbial resistance strategies and the engineering of robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Advances in Microbial Production
Medium-chain dicarboxylic acids (MDCAs) have significant applications in nylon production and serve as platform chemicals across various industries. The environmental sustainability of microbial-based production of MDCAs, including substances derived from 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, offers a greener alternative to chemical synthesis. This process highlights the role of such acids in fostering bio-based production methods for industrial chemicals (Li et al., 2020).
Synthetic Versatility in Organic Chemistry
1-Indanones and their derivatives, which can be synthesized from carboxylic acids including 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, exhibit a broad range of biological activities. These compounds are used in developing antiviral, anti-inflammatory, and anticancer medications, demonstrating the compound's versatility in medicinal chemistry applications (Turek et al., 2017).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, potentially synthesized from carboxylic acids like 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, play a crucial role in nanotechnology and polymer processing due to their self-assembly into nanometer-sized structures. These properties are leveraged in biomedical applications, showcasing the compound's utility in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
Biotechnological Routes and Environmental Applications
The use of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives in biotechnological applications, including the production of lactic acid from biomass, highlights the potential for renewable resource utilization in green chemistry. Such applications extend to the development of bio-based polymers and chemicals, reducing reliance on fossil fuels and minimizing environmental impact (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDAXQBLNOXDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

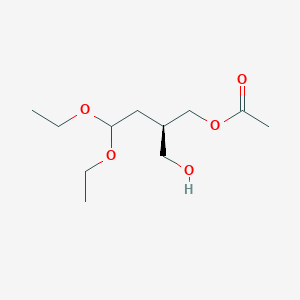
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

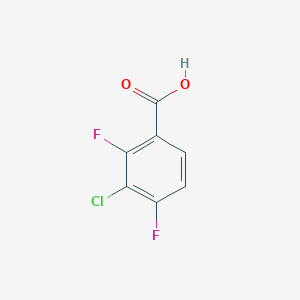
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
